Cas no 609849-85-6 (4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one)

4-(4-Chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one is a fluorinated ketone derivative with a chlorophenyl substituent, offering unique reactivity and stability due to its trifluoromethyl group. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (trifluoromethyl and carbonyl) and aromatic (chlorophenyl) groups enhances its utility in nucleophilic and electrophilic reactions. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The product is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain purity.
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one structure
609849-85-6 structure
商品名:4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
CAS番号:609849-85-6
MF:C12H12ClF3O
メガワット:264.671293258667
CID:6586326
PubChem ID:22398641

4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
    • EN300-1955157
    • 609849-85-6
    • SCHEMBL1634245
    • インチ: 1S/C12H12ClF3O/c1-11(2,7-10(17)12(14,15)16)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3
    • InChIKey: FHVKKMBQYRKMHT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(C)(C)CC(C(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 264.0528772g/mol
  • どういたいしつりょう: 264.0528772g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 17.1Ų

4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1955157-5.0g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
5g
$2360.0 2023-06-01
Enamine
EN300-1955157-0.25g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
0.25g
$748.0 2023-09-17
Enamine
EN300-1955157-5g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
5g
$2360.0 2023-09-17
Enamine
EN300-1955157-10.0g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
10g
$3500.0 2023-06-01
Enamine
EN300-1955157-2.5g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
2.5g
$1594.0 2023-09-17
Enamine
EN300-1955157-0.5g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
0.5g
$781.0 2023-09-17
Enamine
EN300-1955157-0.1g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
0.1g
$715.0 2023-09-17
Enamine
EN300-1955157-1.0g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
1g
$813.0 2023-06-01
Enamine
EN300-1955157-0.05g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
0.05g
$683.0 2023-09-17
Enamine
EN300-1955157-1g
4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one
609849-85-6
1g
$813.0 2023-09-17

4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one 関連文献

4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-oneに関する追加情報

Chemical Profile of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one (CAS No. 609849-85-6)

4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one, identified by its Chemical Abstracts Service number 609849-85-6, is a fluorinated ketone with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to a class of molecules characterized by the presence of both chloro and trifluoromethyl substituents, which contribute to its distinct electronic and steric properties. The molecular structure of this ketone consists of a five-carbon chain with a ketone group at the second carbon, a trifluoromethyl group at the third carbon, and a chlorophenyl moiety attached to the fourth carbon. Such structural features make it a promising candidate for further exploration in drug discovery and material science applications.

The synthesis of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the trifluoromethyl group is particularly critical, as it imparts enhanced metabolic stability and lipophilicity to the molecule. This is achieved through palladium-catalyzed cross-coupling reactions or direct fluorination techniques, which are well-documented in the literature for introducing fluorine atoms into complex organic frameworks. The chlorophenyl group further enhances the compound's potential bioactivity by influencing its interactions with biological targets.

In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic resistance. The presence of both chloro and trifluoromethyl substituents in 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one suggests that it may exhibit favorable interactions with biological macromolecules. This has prompted researchers to investigate its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, fluorinated ketones have been explored as scaffolds for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents due to their ability to enhance binding affinity and reduce degradation rates.

One of the most compelling aspects of this compound is its potential role in developing next-generation agrochemicals. The structural motifs present in 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one are reminiscent of key components found in herbicides and fungicides. The combination of electronic effects from the chloro and trifluoromethyl groups can lead to potent interactions with enzymes involved in plant growth regulation. Recent studies have demonstrated that fluorinated derivatives of ketones can disrupt essential metabolic pathways in weeds while maintaining selectivity towards crops. This opens up avenues for designing environmentally sustainable agrochemicals with improved efficacy and reduced environmental impact.

The chemical reactivity of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one also makes it a valuable building block for more complex molecules. Its ketone functionality allows for further derivatization via condensation reactions with aldehydes or hydrazines to form Schiff bases or hydrazones. These intermediates can then be further functionalized to produce heterocyclic compounds that exhibit diverse biological activities. For example, Schiff bases derived from this ketone have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

Advances in computational chemistry have further enhanced our understanding of how 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one interacts with biological targets. Molecular docking studies have revealed that this compound can bind to enzymes involved in cancer metabolism with high affinity. The trifluoromethyl group appears to play a crucial role in stabilizing interactions through hydrophobic effects, while the chloro substituent enhances electrostatic interactions with negatively charged residues on the enzyme surface. These insights have guided efforts to optimize the compound's structure for improved therapeutic efficacy.

The pharmacokinetic profile of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one is another area of active investigation. Fluorinated compounds are known for their prolonged half-lives due to reduced metabolic clearance by cytochrome P450 enzymes. This property is particularly valuable in drug development where sustained drug exposure can lead to better therapeutic outcomes. Preclinical studies using animal models have suggested that derivatives of this compound may exhibit favorable pharmacokinetic properties when tested in vivo.

In conclusion, 4-(4-chlorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one (CAS No. 609849-85-6) represents a structurally intriguing molecule with broad applications in medicinal chemistry and agrochemical research. Its unique combination of substituents—particularly the chloro and trifluoromethyl groups—makes it a versatile scaffold for developing novel therapeutic agents and sustainable agrochemicals. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in addressing global challenges related to health and agriculture.

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